molecular formula C13H9ClN2 B13660342 3-Chloro-6-phenylimidazo[1,2-a]pyridine

3-Chloro-6-phenylimidazo[1,2-a]pyridine

Cat. No.: B13660342
M. Wt: 228.67 g/mol
InChI Key: GDOSGSHWXWLASD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-6-phenylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom at the 3-position and a phenyl group at the 6-position of the imidazo[1,2-a]pyridine ring system imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-phenylimidazo[1,2-a]pyridine typically involves the cyclization of 2-aminopyridine derivatives with α-haloketones. One common method is the condensation of 2-aminopyridine with α-bromoacetophenone under basic conditions. The reaction is usually carried out in a polar organic solvent such as ethanol or acetonitrile at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. These methods also reduce the reaction time and minimize the use of hazardous solvents .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-phenylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: m-Chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

Major Products Formed

Scientific Research Applications

3-Chloro-6-phenylimidazo[1,2-a]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-6-phenylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylimidazo[1,2-a]pyridine
  • 3-Bromo-6-phenylimidazo[1,2-a]pyridine
  • 6-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde

Uniqueness

3-Chloro-6-phenylimidazo[1,2-a]pyridine is unique due to the presence of the chlorine atom at the 3-position, which enhances its reactivity in substitution reactions. This makes it a valuable intermediate for the synthesis of various derivatives with potential biological activities .

Properties

Molecular Formula

C13H9ClN2

Molecular Weight

228.67 g/mol

IUPAC Name

3-chloro-6-phenylimidazo[1,2-a]pyridine

InChI

InChI=1S/C13H9ClN2/c14-12-8-15-13-7-6-11(9-16(12)13)10-4-2-1-3-5-10/h1-9H

InChI Key

GDOSGSHWXWLASD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C(=NC=C3Cl)C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.